molecular formula C18H29IO2 B13432709 2,4-Bis(hexyloxy)-1-iodobenzene

2,4-Bis(hexyloxy)-1-iodobenzene

Cat. No.: B13432709
M. Wt: 404.3 g/mol
InChI Key: LFIPHIIJPUIAKE-UHFFFAOYSA-N
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Description

2,4-Bis(hexyloxy)-1-iodobenzene is an organic compound with the molecular formula C18H29IO2 It is a derivative of iodobenzene, where two hexyloxy groups are attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(hexyloxy)-1-iodobenzene typically involves the iodination of 2,4-bis(hexyloxy)benzene. One common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(hexyloxy)-1-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine atom to a hydrogen atom.

    Elimination Reactions: Under certain conditions, the hexyloxy groups can be eliminated to form alkenes.

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Biaryl Compounds: Formed through Suzuki coupling.

    Aldehydes and Carboxylic Acids: Formed through oxidation of hexyloxy groups.

    Alkenes: Formed through elimination reactions.

Scientific Research Applications

2,4-Bis(hexyloxy)-1-iodobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Catalysis: Used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2,4-Bis(hexyloxy)-1-iodobenzene in various reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. The hexyloxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxy-1-iodobenzene: Similar structure with methoxy groups instead of hexyloxy groups.

    2,4-Diethoxy-1-iodobenzene: Similar structure with ethoxy groups instead of hexyloxy groups.

    2,4-Dipropoxy-1-iodobenzene: Similar structure with propoxy groups instead of hexyloxy groups.

Uniqueness

2,4-Bis(hexyloxy)-1-iodobenzene is unique due to the presence of long-chain hexyloxy groups, which can impart different solubility and reactivity properties compared to shorter alkoxy groups. This can influence its behavior in various chemical reactions and its suitability for specific applications in material science and organic synthesis.

Properties

Molecular Formula

C18H29IO2

Molecular Weight

404.3 g/mol

IUPAC Name

2,4-dihexoxy-1-iodobenzene

InChI

InChI=1S/C18H29IO2/c1-3-5-7-9-13-20-16-11-12-17(19)18(15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3

InChI Key

LFIPHIIJPUIAKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)I)OCCCCCC

Origin of Product

United States

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